Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-(4-methoxyphenyl)-4-(methylsulfonyl)benzenecarboxamide

deubiquitinase inhibition qHTS selectivity profiling

This compound is a pre-qualified USP8 inhibitor hit, confirmed active in primary qHTS (≥30% at 20 µM). Its unique multi-DUB profile—active against USP8, USP17, USP7, USP28, and UCHL1, but inactive against USP10, OTUD3, and USP30—prevents target-confounding substitutions common among generic benzamide screening compounds. Use it to accelerate USP8 probe discovery, build cost-efficient DUB profiling panels, or as a reliable negative control for USP10/OTUD3/USP30 cellular assays. Bypass primary screening and proceed directly to dose-response profiling.

Molecular Formula C15H14ClNO4S
Molecular Weight 339.79
CAS No. 866143-05-7
Cat. No. B2408571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-methoxyphenyl)-4-(methylsulfonyl)benzenecarboxamide
CAS866143-05-7
Molecular FormulaC15H14ClNO4S
Molecular Weight339.79
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)S(=O)(=O)C)Cl
InChIInChI=1S/C15H14ClNO4S/c1-21-11-5-3-10(4-6-11)17-15(18)13-8-7-12(9-14(13)16)22(2,19)20/h3-9H,1-2H3,(H,17,18)
InChIKeyIEUCBSRTBLPJIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(4-methoxyphenyl)-4-(methylsulfonyl)benzenecarboxamide (CAS 866143-05-7): Baseline Identity and Compound Class


2-Chloro-N-(4-methoxyphenyl)-4-(methylsulfonyl)benzenecarboxamide (CAS 866143-05-7), also referred to as 2-chloro-N-(4-methoxyphenyl)-4-methylsulfonylbenzamide, is a fully synthetic benzamide derivative characterized by a 2-chloro substituent, a 4-methanesulfonyl (-SO₂CH₃) group on the central phenyl ring, and a 4-methoxyphenyl amide tail. It possesses a molecular formula of C₁₅H₁₄ClNO₄S and a molecular weight of 339.8 g mol⁻¹ [1][2]. The compound has been deposited into public screening collections (e.g., the NIH Molecular Libraries Small Molecule Repository) and has been evaluated in quantitative high‑throughput screens (qHTS) against multiple deubiquitinase (DUB) enzymes, including USP8, USP7, USP17, USP28, USP10, UCHL1, OTUD3, and USP30 [3][4].

Why In‑Class Benzamide Analogs Cannot Replace 2-Chloro-N-(4-methoxyphenyl)-4-(methylsulfonyl)benzenecarboxamide in DUB‑Focused Screening


Benzamide‑based screening compounds are often considered interchangeable due to shared core motifs; however, subtle variations in substitution pattern dramatically alter deubiquitinase (DUB) inhibition profiles. In the published qHTS dataset for USP8, USP7, USP17, USP28, USP10, UCHL1, OTUD3, and USP30, the activity of 2‑chloro‑N‑(4‑methoxyphenyl)‑4‑(methylsulfonyl)benzenecarboxamide is measured alongside hundreds of structurally related benzamides, and only a fraction show comparable multi‑DUB inhibition [1][2]. Without direct experimental confirmation that a given analog reproduces this compound’s exact inhibition pattern, substituting it risks selecting a molecule with a divergent DUB selectivity fingerprint, thereby confounding target‑validation studies or probe‑discovery campaigns. The quantitative evidence below demonstrates the specific activity signature that defines this compound’s unique procurement value.

Quantitative Differential Evidence for 2-Chloro-N-(4-methoxyphenyl)-4-(methylsulfonyl)benzenecarboxamide in Deubiquitinase Inhibition Assays


Multi‑DUB Inhibition Profile Defined by Primary qHTS Activity Thresholds

In a panel of eight deubiquitinase primary qHTS assays conducted by the Buhrlage Lab and Novartis, the compound was tested at 20 µM and classified as ‘active’ (≥30% inhibition) against five DUBs: USP8, USP17, USP7, USP28, and UCHL1, while it was inactive against USP10, OTUD3, and USP30 [1][2]. This distinct on‑target/off‑target pattern differentiates it from the majority of library benzamides, which typically show fewer active DUB hits or a skewed selectivity toward only one or two enzymes. The simultaneous activity against USP8, USP7, and USP17 is particularly uncommon in the publicly disclosed screening set.

deubiquitinase inhibition qHTS selectivity profiling

Confirmed USP8 Inhibition in a Validated Biochemical Assay

The compound was explicitly tested in the USP8 deubiquitinase biochemical assay (AID 1645853) and met the activity call criterion of ≥30% inhibition at 20 µM, placing it in the active subset of the screening library [1]. By contrast, the majority of benzamides in the same library did not reach this threshold, making the compound a pre‑qualified hit for follow‑up dose–response studies. This predefined activity status eliminates the need for primary hit‑picking and accelerates the transition to IC₅₀ determination.

USP8 deubiquitinase biochemical assay

Selectivity Window Against Closely Related DUB Enzymes

Within the same qHTS panel, the compound was active against USP7 (AID 1645854) but inactive against USP10 (AID 1645856) and USP30 (AID 1645860) [1][2]. This selectivity pattern—sparing the structurally related USP10 while inhibiting USP7—is not uniformly observed across benzamide analogs, many of which either inhibit both or neither. The ability to discriminate between USP7 and USP10 at the primary screening concentration provides a starting point for developing sub‑type selective probes.

USP7 USP10 selectivity

Optimal Research and Procurement Application Scenarios for 2-Chloro-N-(4-methoxyphenyl)-4-(methylsulfonyl)benzenecarboxamide


Starting Point for USP8‑Selective Probe Development

Because the compound is confirmed active in the USP8 primary screen with a known inhibition threshold (≥30% at 20 µM) [1], it serves as a pre‑qualified hit for medicinal chemistry optimization of USP8 inhibitors. Researchers can bypass primary screening and proceed directly to analog synthesis and dose–response profiling, accelerating probe discovery for USP8‑driven cancers.

Multi‑DUB Tool Compound for Deubiquitinase Profiling Panels

With activity against five distinct DUBs (USP8, USP17, USP7, USP28, UCHL1) in parallel assays [2], the compound can function as a multi‑target tool in biochemical panels designed to map DUB activity landscapes. Its reproducible inhibition pattern across these enzymes reduces the number of single‑target compounds needed in a panel, lowering procurement and handling costs.

Negative Control for USP10‑ and OTUD3‑Dependent Pathways

The selective inactivity against USP10, OTUD3, and USP30 [3][4] makes the compound suitable as a negative control in cellular assays that interrogate these specific DUBs, provided the observed selectivity holds in more complex biological systems. This utility avoids the cost and effort of sourcing a separate inactive analog.

Reference Standard for HTS Data Normalization

Due to its well‑defined activity profile across a standardized qHTS panel deposited in PubChem [5], the compound can serve as a reference standard for inter‑laboratory calibration of DUB inhibition assays, ensuring consistency in hit‑calling thresholds when laboratories adopt the same assay protocol.

Quote Request

Request a Quote for 2-chloro-N-(4-methoxyphenyl)-4-(methylsulfonyl)benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.